molecular formula C9H6F6O2 B1338931 2-(Hexafluoro-2-hydroxy-2-propyl)phenol CAS No. 836-78-2

2-(Hexafluoro-2-hydroxy-2-propyl)phenol

Cat. No. B1338931
CAS RN: 836-78-2
M. Wt: 260.13 g/mol
InChI Key: CQFFEUNRMOPCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08227626B2

Procedure details

94.11 g (1000 mmol) of phenol and 166.02 g (100 mmol) of AlCl3 were initially charged in 1200 ml of 1,2-dichloroethane and cooled to −35° C. At this temperature, the precalculated amount of 166.02 g (1000 mmol) of hexafluoroacetone was metered in from a bomb. Subsequently, the reaction mixture was allowed to come to room temperature (20° C., RT) and stirred at RT for a further 36 h. The reaction flask was subsequently flushed with N2 and the offgas passed into a wash bottle containing water. For workup of the remaining reaction solution, 500 ml of water were added cautiously and the mixture was stirred well. Subsequently, the organic phase was removed, the aqueous phase was extracted with CH2Cl2 and dried over magnesium sulphate, and the solvent was removed on a rotary evaporator. As this was done, the residue crystallized out. For purification, the resulting crystals were slurried in n-hexane and filtered off, and 230 g (842 mmol, yield: 82.4% of theory) of a white, crystalline solid were obtained.
Quantity
94.11 g
Type
reactant
Reaction Step One
Name
Quantity
166.02 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
166.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[F:12][C:13]([F:21])([F:20])[C:14]([C:16]([F:19])([F:18])[F:17])=[O:15]>ClCCCl>[F:12][C:13]([F:21])([F:20])[C:14]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])([OH:15])[C:16]([F:19])([F:18])[F:17] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
94.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
166.02 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
1200 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
166.02 g
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
stirred at RT for a further 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
(20° C., RT)
CUSTOM
Type
CUSTOM
Details
The reaction flask was subsequently flushed with N2
ADDITION
Type
ADDITION
Details
containing water
CUSTOM
Type
CUSTOM
Details
For workup of the remaining reaction solution, 500 ml of water
ADDITION
Type
ADDITION
Details
were added cautiously
STIRRING
Type
STIRRING
Details
the mixture was stirred well
CUSTOM
Type
CUSTOM
Details
Subsequently, the organic phase was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue crystallized out
CUSTOM
Type
CUSTOM
Details
For purification
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
230 g (842 mmol, yield: 82.4% of theory) of a white, crystalline solid were obtained

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
Smiles
FC(C(C(F)(F)F)(O)C1=C(C=CC=C1)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.